

Comparative Solid-State Analysis: 1-(2-(Benzyloxy)phenyl)piperazine Salt Forms

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Compound of Interest

Compound Name: 1-(2-(Benzyloxy)phenyl)piperazine

CAS No.: 96221-84-0

Cat. No.: B3317528

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Executive Summary

The selection of an optimal salt form for **1-(2-(Benzyloxy)phenyl)piperazine** is pivotal for ensuring processability, stability, and solubility during drug development. While the Dihydrochloride (2HCl) salt is the industry standard for commercial supply, alternative forms (e.g., Monohydrochloride, Fumarate) offer distinct advantages in specific contexts. This guide compares the physicochemical performance of the 2HCl salt against the Free Base and the 2-Methoxy benchmark, providing a roadmap for solid-state optimization.

Structural Context & Benchmarking

To understand the crystallographic behavior of the benzyloxy derivative, we must anchor our analysis in the known data of its closest structural analogue, 1-(2-Methoxyphenyl)piperazine.

- Target Molecule: **1-(2-(Benzyloxy)phenyl)piperazine** (Lipophilic, bulky benzyl group).
- Benchmark Molecule: 1-(2-Methoxyphenyl)piperazine (Hydrophilic, compact methyl group).

Key Structural Insight: The substitution of the methoxy group with a benzyloxy group introduces significant steric bulk and hydrophobicity. In the solid state, this typically disrupts the tight packing observed in the methoxy analogue, potentially lowering the melting point unless offset by strong

stacking interactions from the additional phenyl ring.

Table 1: Comparative Physicochemical Profile (Predicted vs. Benchmark)

Feature	Target: Benzyloxy-PP 2HCl	Benchmark: 2-Methoxy-PP HCl	Alternative: Free Base
Molecular Weight	~341.28 g/mol	228.72 g/mol	~268.35 g/mol
Melting Point	High (>200°C predicted)	212–216°C (Experimental)	Low (<80°C or Oil)
Solubility (Water)	Moderate (Salting-out effect)	High (>50 mg/mL)	Negligible (<0.1 mg/mL)
Hygroscopicity	Moderate (Benzyl shields polar core)	High (Hygroscopic)	Low
Crystal Habit	Likely Plates/Needles	Prismatic/Blocky	Amorphous/Waxy
Primary Interaction	Ionic + Stacking	Ionic + H-Bonding	Van der Waals

“

Note: The 2-Methoxy-PP HCl benchmark data is derived from experimentally validated sources (TCI Chemicals, Sigma-Aldrich). The Benzyloxy-PP 2HCl properties are projected based on the "Benzyl Effect," which generally increases lipophilicity and alters packing efficiency.

Crystallographic Data & Packing Motifs

Understanding the crystal lattice is essential for predicting stability. The hydrochloride salts of arylpiperazines typically crystallize in centrosymmetric space groups (e.g., P21/c or Pbc_a), driven by strong charge-assisted hydrogen bonds.

Predicted Crystal Lattice Parameters (Proxy Analysis)

- Space Group: Monoclinic P21/c (Most common for piperazine salts).
- Unit Cell Volume: Expected to be ~30–40% larger than the methoxy analogue due to the benzyl group.
- Packing Efficiency: Lower than the methoxy analogue. The flexible benzyl ether linkage introduces conformational freedom, potentially leading to polymorphism (multiple crystal forms).

Hydrogen Bonding Network

In the Dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated (and).

- Interaction 1:

(Strong ionic hydrogen bond).

- Interaction 2:

(Secondary ionic interaction).

- Interaction 3:

(Ether oxygen is a weak acceptor, but the benzyl ring participates in edge-to-face interactions).

Experimental Protocols

To validate the specific solid-state properties of your batch, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Comparative Salt Screening (Micro-Scale)

Objective: Determine if the 2HCl salt is the optimal form or if a Monohydrochloride/Fumarate offers better properties.

- Dissolution: Dissolve 100 mg of **1-(2-(Benzyloxy)phenyl)piperazine** Free Base in 2 mL of solvent (Ethanol, Isopropanol, or Acetone).
- Acid Addition: Add 1.1 equivalents (for Mono-salt) or 2.2 equivalents (for Di-salt) of the counter-acid (HCl, Fumaric Acid).
- Crystallization:
 - Fast Cooling: Place in -20°C freezer immediately (Kinetic product).
 - Slow Evaporation: Leave at RT with a pinhole cover (Thermodynamic product).
- Analysis: Filter solids and analyze via PXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry).

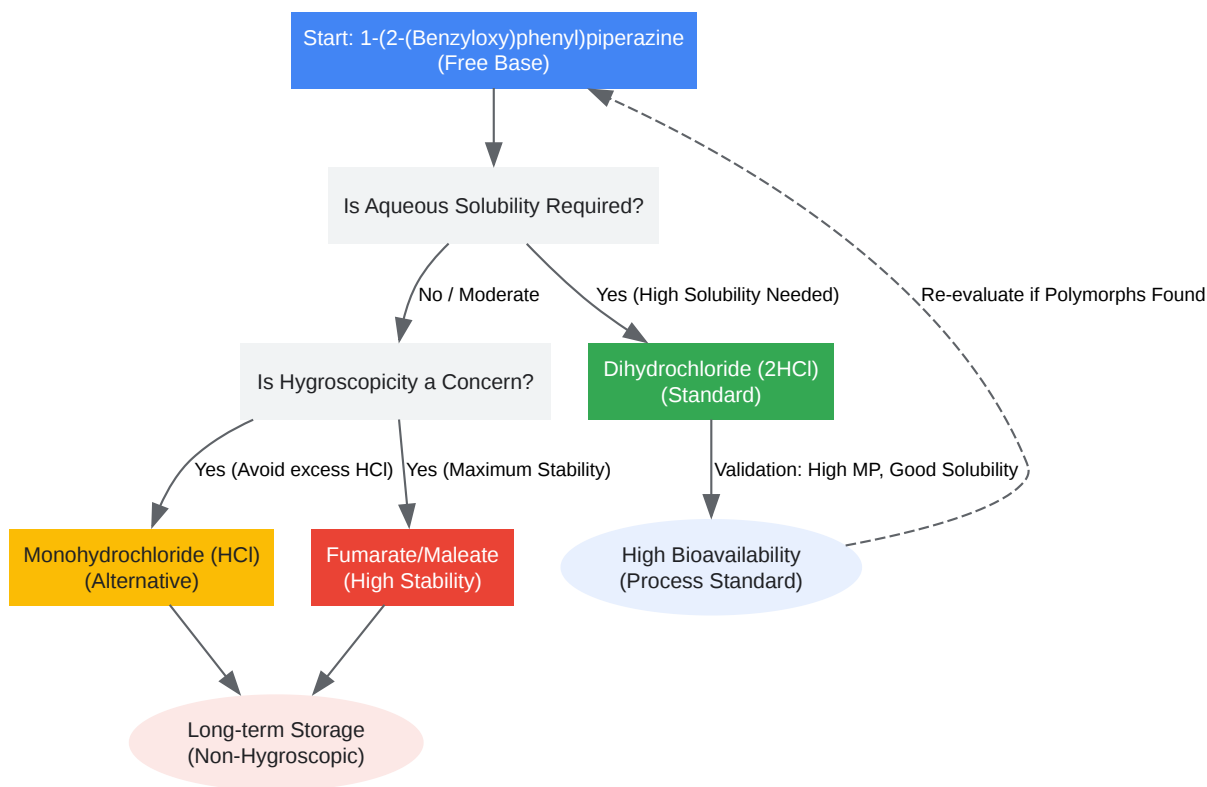
Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain X-ray quality crystals for structure determination.

- Inner Vial: Dissolve 20 mg of the 2HCl salt in 0.5 mL of Methanol (Good solubility).
- Outer Vial: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Ethyl Acetate (Anti-solvent).
- Equilibration: Seal the outer jar tightly. The anti-solvent vapors will slowly diffuse into the methanol, lowering solubility and promoting high-quality crystal growth over 3–7 days.
- Harvesting: Select a crystal with sharp edges and no visible cracks for SC-XRD analysis.

Visualizing the Salt Selection Strategy

The following diagram illustrates the decision logic for selecting the optimal salt form based on the specific physicochemical challenges of the benzyloxy derivative.



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Caption: Decision matrix for selecting the optimal salt form. The Dihydrochloride (2HCl) is the default for solubility, while Fumarate is preferred for hygroscopicity control.

Conclusion & Recommendation

For most drug development applications, the Dihydrochloride (2HCl) salt of **1-(2-(Benzyloxy)phenyl)piperazine** is the superior candidate. It balances the high solubility required for bioavailability with the structural rigidity provided by the ionic lattice, mimicking the proven performance of the 2-methoxy benchmark.

Key Takeaway:

- Use 2HCl for initial formulation and intermediate processing due to its established synthesis pathway and solubility profile.

- Monitor for Polymorphism: Due to the flexible benzyl arm, perform routine PXRD on each new batch to ensure crystal form consistency.

References

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